

Application Notes and Protocols for Dehydro Nifedipine-13C,d3 Analysis

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Compound of Interest

Compound Name: Dehydro Nifedipine-13C,d3

Cat. No.: B15622579

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Dehydro Nifedipine for analysis, with a specific focus on the use of its stable isotope-labeled internal standard, **Dehydro Nifedipine-13C,d3**. The following methods are based on established techniques for the extraction of Nifedipine and its metabolites from biological matrices.

Introduction

Dehydro Nifedipine is the primary and pharmacologically inactive metabolite of Nifedipine, a widely used calcium channel blocker. Accurate quantification of Dehydro Nifedipine in biological samples is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Dehydro Nifedipine-13C,d3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the assay.

This guide outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Dehydro Nifedipine using methods analogous to those described in this document. Please note that specific results may vary depending on the laboratory, instrumentation, and matrix.

Parameter	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)	Protein Precipitation (PPT)
Recovery	> 90%	70-95% [1] [2]	> 90%
Linearity (ng/mL)	0.5 - 100 [2]	0.5 - 100 [1]	1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL)	0.5 [2]	0.5 [1]	1
Intra-day Precision (%RSD)	< 5% [2]	< 15% [1]	< 10%
Inter-day Precision (%RSD)	< 5% [2]	< 15% [1]	< 10%

Experimental Protocols

General Considerations

- **Internal Standard:** A working solution of **Dehydro Nifedipine-13C,d3** should be prepared in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration that yields a robust signal in the LC-MS/MS system. This solution is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.
- **Sample Handling:** Human plasma or serum are the typical matrices. Samples should be stored frozen (e.g., at -20°C or -80°C) and thawed on ice before processing.
- **Light Sensitivity:** Nifedipine and its metabolites are sensitive to light. All sample preparation steps should be performed under amber or low-light conditions to prevent photodegradation.

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples, resulting in a cleaner extract and reduced matrix effects.

Materials:

- SPE cartridges (e.g., C18 or Phenyl-modified silica)[2]
- SPE vacuum manifold
- Biological samples (plasma, serum)
- **Dehydro Nifedipine-13C,d3** internal standard working solution
- Methanol (conditioning and elution solvent)
- Water (conditioning and wash solvent)
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solution (e.g., mobile phase or a mixture of methanol/water)

Method:

- Sample Pre-treatment:
 - Thaw biological samples on ice.
 - To 500 µL of sample, add an appropriate volume of the **Dehydro Nifedipine-13C,d3** internal standard working solution.
 - Vortex mix for 10-15 seconds.
- SPE Cartridge Conditioning:
 - Place SPE cartridges on the vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to dry out.

- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
- Washing:
 - Wash the cartridge with 1 mL of water to remove polar interferences.
- Elution:
 - Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100-200 µL of the reconstitution solution.
 - Vortex mix to ensure complete dissolution.
 - Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that partitions analytes based on their solubility in two immiscible liquid phases.

Materials:

- Glass centrifuge tubes
- Biological samples (plasma, serum)
- **Dehydro Nifedipine-13C,d3** internal standard working solution
- Extraction solvent (e.g., a mixture of ether and n-hexane (3:1, v/v) or ethyl acetate)[1]

- Vortex mixer
- Centrifuge
- Evaporation system
- Reconstitution solution

Method:

- Sample Pre-treatment:
 - Thaw biological samples on ice.
 - To 500 µL of sample in a glass centrifuge tube, add an appropriate volume of the **Dehydro Nifedipine-13C,d3** internal standard working solution.
 - Vortex mix for 10-15 seconds.
- Extraction:
 - Add 2 mL of the extraction solvent to the sample.
 - Vortex mix vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- Phase Separation:
 - Centrifuge the tubes at approximately 3000 x g for 5-10 minutes to separate the organic and aqueous layers.
- Supernatant Transfer:
 - Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
- Evaporation and Reconstitution:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

- Reconstitute the dried residue in 100-200 µL of the reconstitution solution.
- Vortex mix to ensure complete dissolution.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

Protein precipitation is the simplest and fastest sample preparation technique, suitable for high-throughput analysis. However, it may result in a less clean extract compared to SPE or LLE.

Materials:

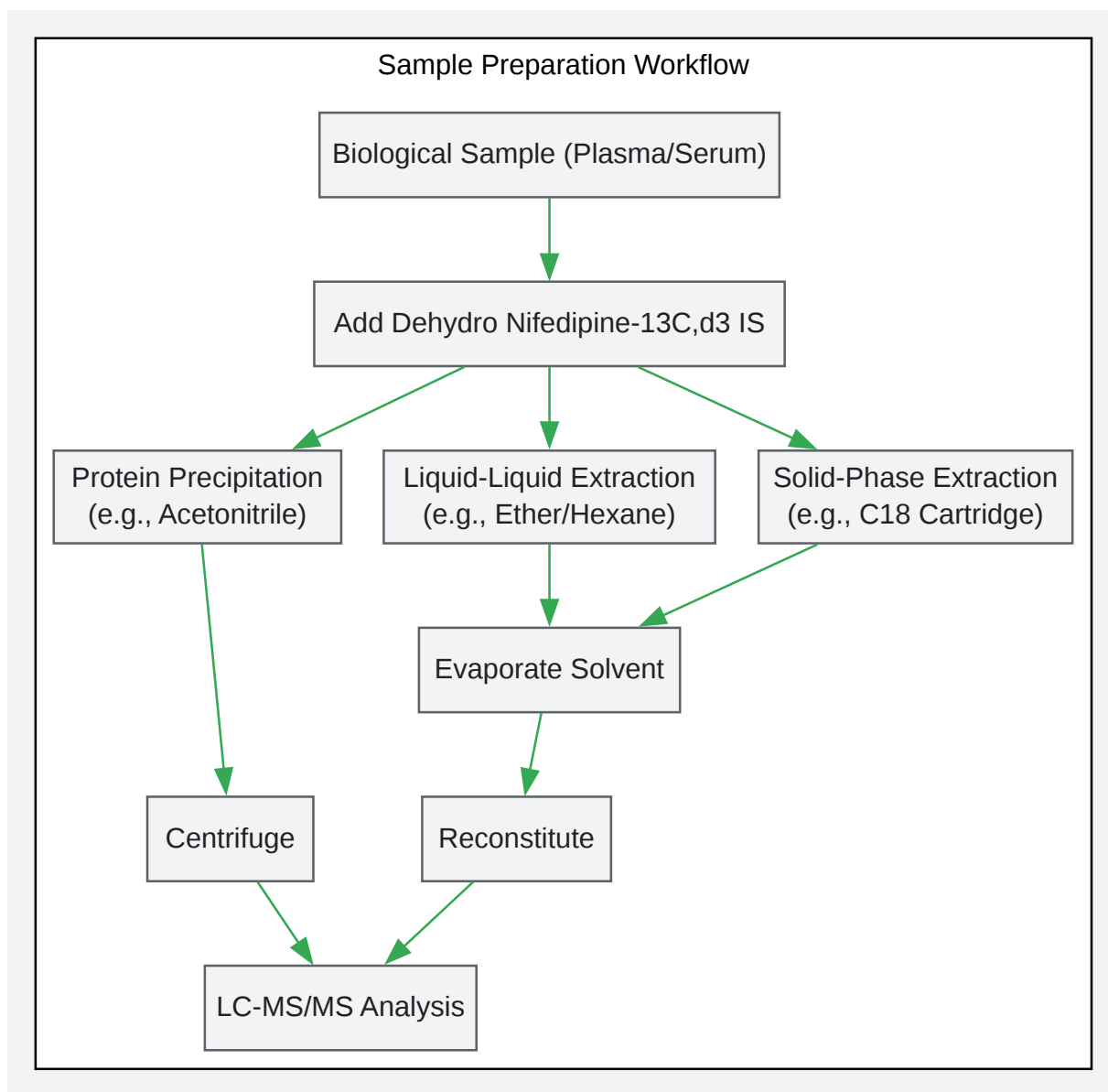
- Microcentrifuge tubes
- Biological samples (plasma, serum)
- **Dehydro Nifedipine-13C,d3** internal standard working solution
- Precipitating solvent (e.g., acetonitrile or methanol)
- Vortex mixer
- Centrifuge

Method:

- Sample Pre-treatment:
 - Thaw biological samples on ice.
 - To 100 µL of sample in a microcentrifuge tube, add an appropriate volume of the **Dehydro Nifedipine-13C,d3** internal standard working solution.
 - Vortex mix for 10-15 seconds.
- Protein Precipitation:
 - Add 300 µL of cold precipitating solvent (e.g., acetonitrile) to the sample.

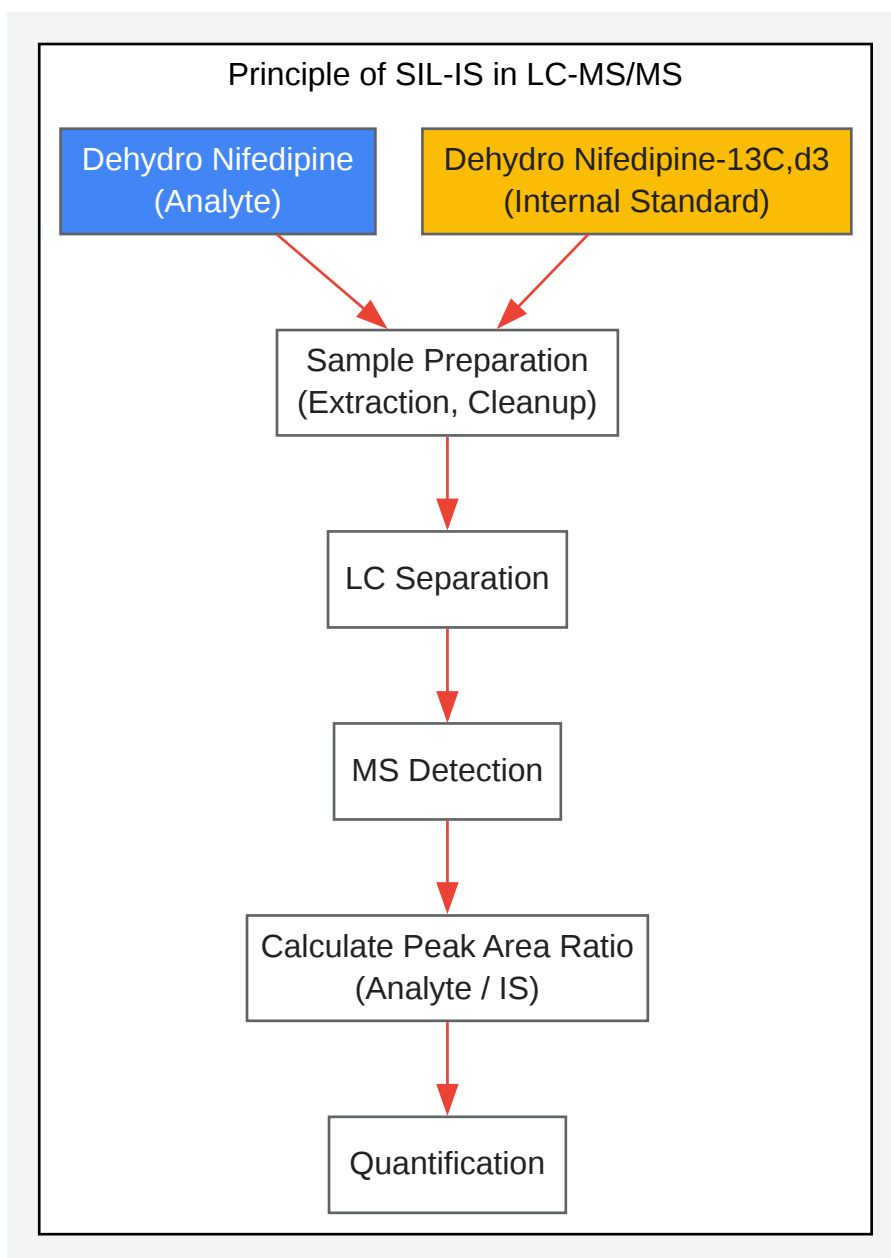
- Vortex mix vigorously for 30-60 seconds to precipitate the proteins.
- Centrifugation:
 - Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
- Supernatant Collection:
 - Carefully transfer the clear supernatant to an autosampler vial for direct injection or for further evaporation and reconstitution if concentration is needed.

Visualizations



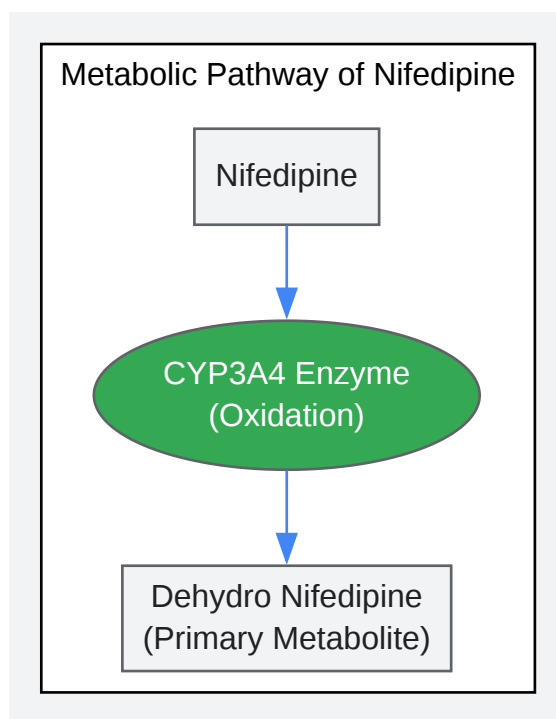
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Caption: General workflow for sample preparation of Dehydro Nifedipine.



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Caption: Role of a stable isotope-labeled internal standard (SIL-IS).



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Caption: Nifedipine is metabolized to Dehydro Nifedipine by CYP3A4.

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